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molecular formula C9H5ClFNO B8606601 7-Chloro-6-fluoro-isoquinoline 2-oxide CAS No. 923021-48-1

7-Chloro-6-fluoro-isoquinoline 2-oxide

Cat. No. B8606601
M. Wt: 197.59 g/mol
InChI Key: OQMBJKGORSBEHX-UHFFFAOYSA-N
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Patent
US08188117B2

Procedure details

Starting from 7-bromo-6-fluoro-isoquinoline (15), the title compound was prepared following the method described for 7-chloro-6-fluoro-isoquinoline 2-oxide (5). Rt=0.93 min (Method C). Detected mass: 242.2/244.2 (M+H+).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:11]=[C:10]2[C:5]([CH:6]=[CH:7][N:8]=[CH:9]2)=[CH:4][C:3]=1[F:12].ClC1C=C2C(C=C[N+]([O-:24])=C2)=CC=1F>>[Br:1][C:2]1[CH:11]=[C:10]2[C:5]([CH:6]=[CH:7][N+:8]([O-:24])=[CH:9]2)=[CH:4][C:3]=1[F:12]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=C(C=C2C=CN=CC2=C1)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C=C2C=C[N+](=CC2=C1)[O-])F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(C=C2C=C[N+](=CC2=C1)[O-])F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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